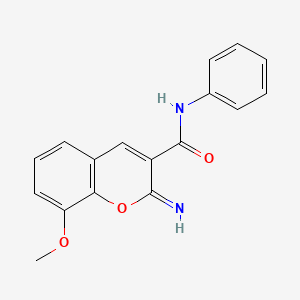![molecular formula C16H17F2NO4S B4279520 N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4279520.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide
Descripción general
Descripción
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide, also known as DOF, is a chemical compound that has gained interest in scientific research due to its potential in various fields. DOF is a sulfonamide derivative and is structurally similar to other compounds such as sulfanilamide and sulfadiazine.
Aplicaciones Científicas De Investigación
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide has been studied for its potential use in various scientific fields. One of its primary applications is in medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide has also been studied for its potential as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide is not fully understood. However, it has been suggested that N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide may act as an inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer. N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro, possibly through the induction of apoptosis.
Biochemical and Physiological Effects
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of carbonic anhydrase IX. N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide has also been shown to have anti-inflammatory effects in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro. However, N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide has several limitations, including its limited solubility in water and its potential for non-specific binding to proteins and other biomolecules.
Direcciones Futuras
There are several potential future directions for the study of N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide. One possible direction is the development of N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide as a potential drug candidate for the treatment of cancer and other diseases. Another potential direction is the use of N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide and its potential applications in various scientific fields.
Propiedades
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-3,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO4S/c1-10(13-8-11(22-2)4-7-16(13)23-3)19-24(20,21)12-5-6-14(17)15(18)9-12/h4-10,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTGFTWWGCUPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NS(=O)(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetate](/img/structure/B4279453.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4279469.png)
![3,4-difluoro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4279483.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4279490.png)
![{[1-(2,6-dichlorobenzyl)-1H-indol-3-yl]methylene}malononitrile](/img/structure/B4279491.png)
![4-butyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4279495.png)



![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4279515.png)


![methyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4279536.png)
![1-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4279542.png)